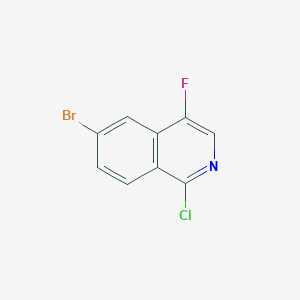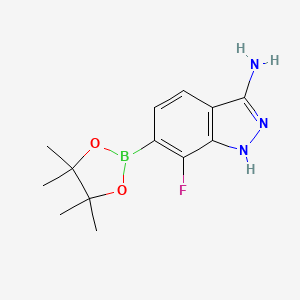![molecular formula C15H18O4 B13930589 Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester CAS No. 24331-75-7](/img/structure/B13930589.png)
Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2-methylbenzylidene)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylidene group attached to the malonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-methylbenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with 2-methylbenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of diethyl 2-(2-methylbenzylidene)malonate follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and improve the selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2-methylbenzylidene)malonate undergoes various types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol as a base, alkyl halides as alkylating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst.
Major Products Formed
Alkylation: Alpha-alkylated malonates.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted acetic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-methylbenzylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-(2-methylbenzylidene)malonate involves its reactivity as a nucleophile and electrophile in various chemical reactions. The malonate moiety can be deprotonated to form an enolate ion, which acts as a nucleophile in alkylation reactions. The benzylidene group can participate in electrophilic aromatic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-(2-methylbenzylidene)malonate can be compared with other malonic esters such as diethyl malonate and diethyl benzylidenemalonate:
Diethyl Malonate: A simpler malonic ester without the benzylidene group.
Diethyl Benzylidenemalonate: Similar to diethyl 2-(2-methylbenzylidene)malonate but with different substituents on the benzylidene group.
The uniqueness of diethyl 2-(2-methylbenzylidene)malonate lies in the presence of the 2-methyl group on the benzylidene moiety, which can influence its reactivity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
24331-75-7 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
diethyl 2-[(2-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
DPOSXRUPTBYJQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


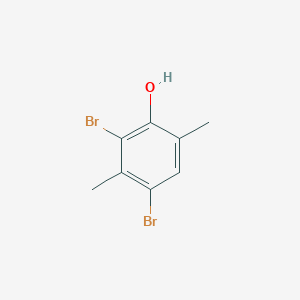
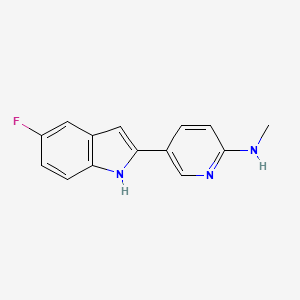
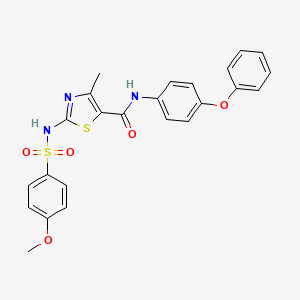
![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine](/img/structure/B13930529.png)
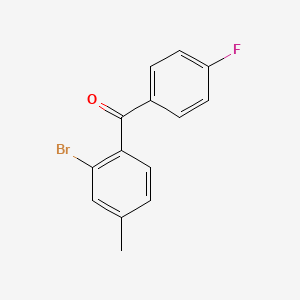


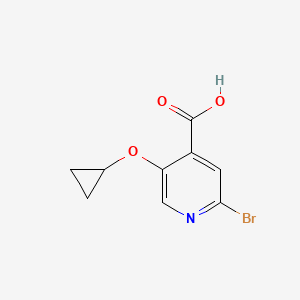
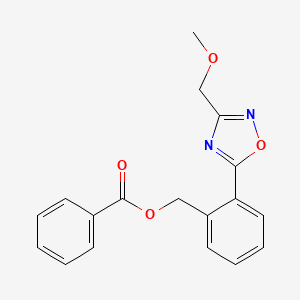
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)

